3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Overview
Description
“3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid” is a chemical compound with the CAS Number: 1214817-15-8 . It has a molecular weight of 306.32 . The IUPAC name for this compound is 3-(1-(4-methoxyphenethyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N2O5/c1-22-11-4-2-10(3-5-11)8-9-17-14(20)12(16-15(17)21)6-7-13(18)19/h2-5,12H,6-9H2,1H3,(H,16,21)(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and formula .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 306.32 . The InChI code provides information about its molecular structure .
Scientific Research Applications
Natural Product Isolation : The compound has been identified as a component in various natural sources. For example, a study found similar compounds in Chenopodium album, highlighting the presence of complex phenols and lignans in this plant (Cutillo, DellaGreca, Gionti, Previtera, & Zarrelli, 2006).
Chemical Interactions and Synthesis : Research has explored the interactions of related 1,2-diaminoimidazoles with ethoxymethylene-containing derivatives, leading to various linked products, indicating potential applications in chemical synthesis (Vandyshev, Shikhaliyev, & Potapov, 2015).
Enantiomeric Properties : Studies on enantiomeric neolignans have revealed compounds with similar structural features, which could have implications for stereochemical applications in medicinal chemistry (Chen, Huang, Wang, Han, Wang, Zhang, & Ye, 2010).
Structural Analysis : X-ray powder diffraction data has been reported for similar compounds, indicating its importance as an intermediate in the synthesis of pharmaceuticals like apixaban (Wang, Suo, Zhang, Hou, & Li, 2017).
Potential in Cancer Therapy : There is ongoing research into compounds with similar structures for their potential application in cancer therapy. For instance, derivatives of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid have been studied for their potential as chemopreventive agents in various types of cancer (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).
Antioxidant and Anticancer Activities : Novel derivatives of similar compounds have been synthesized and evaluated for their antioxidant and anticancer activities, indicating potential therapeutic applications (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Gold(I) Complexes in Medicinal Chemistry : Research into N-heterocyclic carbene gold(I) complexes, which share structural similarities, highlights their potential as antiproliferative, anticancer, and antibacterial agents, emphasizing the need for understanding their reaction behavior in aqueous media (Goetzfried, Gallati, Cziferszky, Talmazan, Wurst, Liedl, Podewitz, & Gust, 2020).
Properties
IUPAC Name |
3-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-22-11-4-2-10(3-5-11)8-9-17-14(20)12(16-15(17)21)6-7-13(18)19/h2-5,12H,6-9H2,1H3,(H,16,21)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLUIIGOEHRLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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